molecular formula C15H10BrFN2O2 B13936781 3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione

3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione

Katalognummer: B13936781
Molekulargewicht: 349.15 g/mol
InChI-Schlüssel: HQXWXKYFHJHFMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione is an organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Fluorination: The addition of a fluorine atom to the quinazoline core.

    Cyclization: Formation of the quinazoline-2,4(1H,3H)-dione structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization and Ring-Opening: The quinazoline ring can participate in cyclization or ring-opening reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-chloro-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione
  • 3-(3-bromo-2-ethylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione
  • 3-(3-bromo-2-methylphenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Uniqueness

3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C15H10BrFN2O2

Molekulargewicht

349.15 g/mol

IUPAC-Name

3-(3-bromo-2-methylphenyl)-8-fluoro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C15H10BrFN2O2/c1-8-10(16)5-3-7-12(8)19-14(20)9-4-2-6-11(17)13(9)18-15(19)21/h2-7H,1H3,(H,18,21)

InChI-Schlüssel

HQXWXKYFHJHFMS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Br)N2C(=O)C3=C(C(=CC=C3)F)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.